molecular formula C17H12Cl2FN3O3 B11093447 N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide

N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide

Cat. No.: B11093447
M. Wt: 396.2 g/mol
InChI Key: HZFBSJXCDPXKLT-UHFFFAOYSA-N
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Description

N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide is a chemical compound with the following structural formula:

C13H13Cl2N3O3\text{C}_{13}\text{H}_{13}\text{Cl}_2\text{N}_3\text{O}_3 C13​H13​Cl2​N3​O3​

It belongs to the class of imidazolidine derivatives and exhibits interesting biological properties. Let’s explore further!

Preparation Methods

The synthetic routes for this compound involve the reaction of appropriate precursors

Chemical Reactions Analysis

    Reactivity: N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide may undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents: Reagents like hydrazine, acid chlorides, and bases are commonly used.

    Major Products: The major products depend on the reaction conditions. For example, hydrazinolysis leads to the formation of the target compound.

Scientific Research Applications

This compound finds applications in:

    Medicine: It might exhibit pharmacological effects due to its unique structure.

    Chemistry: Researchers study its reactivity and potential as a building block for other compounds.

    Industry: Its use in industry could involve synthesis of related molecules or as a starting material for drug development.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Properties

Molecular Formula

C17H12Cl2FN3O3

Molecular Weight

396.2 g/mol

IUPAC Name

N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide

InChI

InChI=1S/C17H12Cl2FN3O3/c18-10-5-11(19)7-13(6-10)23-15(24)8-14(17(23)26)21-22-16(25)9-2-1-3-12(20)4-9/h1-7,14,21H,8H2,(H,22,25)

InChI Key

HZFBSJXCDPXKLT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)NNC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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